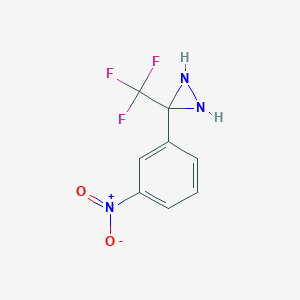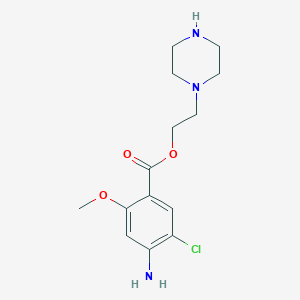![molecular formula C13H33N3O3Si B12577078 N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine CAS No. 603111-49-5](/img/structure/B12577078.png)
N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Aminoetil)-N~1~-[3-(trietoxisilicil)propil]etano-1,2-diamina: es un compuesto orgánico a base de silicio. Se utiliza comúnmente como agente de acoplamiento de silano, que ayuda a unir polímeros orgánicos con materiales inorgánicos. Este compuesto es conocido por su capacidad para mejorar las propiedades físicas y mecánicas de los compuestos, lo que lo hace valioso en diversas aplicaciones industriales .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de N1-(2-Aminoetil)-N~1~-[3-(trietoxisilicil)propil]etano-1,2-diamina normalmente implica la reacción de 3-cloropropiltrietoxisilicano con etilendiamina. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado .
Métodos de Producción Industrial: En entornos industriales, la producción de este compuesto implica reacciones a gran escala utilizando rutas sintéticas similares. El proceso incluye el control cuidadoso de la temperatura, la presión y el tiempo de reacción para maximizar el rendimiento y la pureza. El producto se purifica luego mediante destilación u otras técnicas de separación .
Análisis De Reacciones Químicas
Tipos de Reacciones: N1-(2-Aminoetil)-N~1~-[3-(trietoxisilicil)propil]etano-1,2-diamina se somete a diversas reacciones químicas, que incluyen:
Hidrólisis: Reacciona con agua para formar grupos silanol.
Condensación: Forma enlaces siloxano con otros compuestos de silano.
Sustitución: Puede reaccionar con otros compuestos orgánicos para formar nuevos derivados
Reactivos y Condiciones Comunes:
Hidrólisis: Agua o humedad.
Condensación: Catalizadores como ácidos o bases.
Sustitución: Reactivos orgánicos como haluros de alquilo
Productos Principales:
Hidrólisis: Derivados de silanol.
Condensación: Polímeros de siloxano.
Sustitución: Varios silanos sustituidos
Aplicaciones Científicas De Investigación
N~1~-(2-Aminoetil)-N~1~-[3-(trietoxisilicil)propil]etano-1,2-diamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como agente de acoplamiento para mejorar la unión entre materiales orgánicos e inorgánicos.
Biología: Se emplea en la modificación de superficies para ensayos biológicos.
Medicina: Se investiga por su potencial en los sistemas de administración de fármacos.
Industria: Utilizado en la producción de compuestos avanzados, recubrimientos y adhesivos
Mecanismo De Acción
El mecanismo de acción de N1-(2-Aminoetil)-N~1~-[3-(trietoxisilicil)propil]etano-1,2-diamina implica su capacidad para formar fuertes enlaces covalentes con materiales orgánicos e inorgánicos. El grupo trietoxisilil reacciona con grupos hidroxilo en superficies inorgánicas, mientras que el grupo aminoetil interactúa con polímeros orgánicos. Esta doble reactividad le permite actuar como un agente de acoplamiento eficaz, mejorando las propiedades de los materiales compuestos .
Comparación Con Compuestos Similares
Compuestos Similares:
- N~1~-(2-Aminoetil)-N~1~-[3-(trimetoxisilicil)propil]etano-1,2-diamina
- 3-(2-Aminoetilamino)propiltrimetoxisilicano
- N~1~-(3-Trietoxisilicilpropil)etilendiamina
Singularidad: N1-(2-Aminoetil)-N~1~-[3-(trietoxisilicil)propil]etano-1,2-diamina es único debido a su combinación específica de grupos amino y trietoxisilil, que le brindan una reactividad versátil y compatibilidad con una amplia gama de materiales. Esto lo hace particularmente valioso en aplicaciones que requieren una fuerte adhesión y propiedades mejoradas del material .
Propiedades
Número CAS |
603111-49-5 |
|---|---|
Fórmula molecular |
C13H33N3O3Si |
Peso molecular |
307.50 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)-N'-(3-triethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H33N3O3Si/c1-4-17-20(18-5-2,19-6-3)13-7-10-16(11-8-14)12-9-15/h4-15H2,1-3H3 |
Clave InChI |
FVGHYEZZIBIGIF-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN(CCN)CCN)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)

![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)



![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)

![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
